Val-cit-PAB-OH
Overview
Description
Val-Cit-PAB-OH is a peptide cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). The Val-Cit will specifically be cleaved by Cathepsin B .
Synthesis Analysis
Val-cit-PAB-OH acts as a reagent in the preparation of cell-penetrating peptidic GRP78 ligand for tumor cell-specific prodrug therapy, preparation of monomethylvaline derivative conjugates with ligands and antibodies for cancer treatment. It was prepared from FMoc-Val-Cit-PAB with diethyl amine by stirring in DMF for 16 h at room temperature .Molecular Structure Analysis
The molecular formula of Val-cit-PAB-OH is C18H29N5O4. The exact mass is 379.22 and the molecular weight is 379.461 .Chemical Reactions Analysis
Val-cit-PAB-OH acts as a reagent in the preparation of cell-penetrating peptidic GRP78 ligand for tumor cell-specific prodrug therapy, preparation of monomethylvaline derivative conjugates with ligands and antibodies for cancer treatment .Physical And Chemical Properties Analysis
Val-cit-PAB-OH is a white to almost white powder with a purity of at least 98%. It has a melting point of 168 °C (dec.) . The elemental analysis shows that it contains C, 56.98; H, 7.70; N, 18.46; O, 16.86 .Scientific Research Applications
“Val-cit-PAB-OH” is a peptide linker molecule used in the synthesis of drug conjugates . It is cleaved by cathepsin B, a protease highly expressed in cancer cells, which confers specificity of the drug conjugates to cancer cells . Here are some applications of “Val-cit-PAB-OH” based on the available information:
-
Antibody-Drug Conjugates (ADCs)
- “Val-cit-PAB-OH” has been used in the synthesis of ADCs . ADCs are a growing class of cancer therapeutics with promising clinical outcomes . They exert their activity by a mechanism that involves an antibody-directed delivery of potent cytotoxic drugs specifically to the target-expressing cells where they are released only after target-mediated internalization .
- The attachment of the cytotoxic drug to the antibody relies on one of two general types of chemical linkers, cleavable or noncleavable, both of which require intracellular processing to allow for release of the active cytotoxic species .
- The degree of stability of antibody–drug linkers in systemic circulation, and the rate of their intracellular processing within target cancer cells are among the key factors determining the efficacy of ADCs in vivo .
-
Tubulin Polymerization Inhibitors
-
ADCETRIS and POLIVY
- “Val-cit-PAB-OH” is used in the construction of two approved ADC drugs, ADCETRIS and POLIVY . These drugs have adapted the same linker construct mc-VC-PABC, containing a maleimidocaproyl spacer, the standard Val-Cit dipeptide sequence as cathepsin substrate, and a PABC self-immolative spacer .
- These drugs have shown good plasma stability, release behavior, and chemical tractability . About 20% of ADCs that entered clinical trials are equipped with a Val-Cit linker in order to control drug release .
-
Pro-Drug Activation
- Cathepsin B is a lysosomal cysteine protease that is highly up-regulated in malignant cells, making it attractive for pro-drug activation . The concentration of this enzyme in plasma is lower than its lysosome concentration .
- Cathepsin B can recognize and cleave specific dipeptide sequences, and a preliminary screening showed that doxorubicin could be efficiently released from specific dipeptides upon cathepsin B incubation . Among more than 10 dipeptides screened, Val-Cit linker revealed the most potential in being recognized by the protease and stable in human and mouse serum .
-
Clickable Shiga Toxin B Subunit for Drug Delivery in Cancer Therapy
- “Val-Cit-PAB-OH” has been used in the construction of a drug delivery system using the Shiga Toxin B subunit . The Shiga Toxin B subunit can be used as a carrier that detects the tumor-associated glycosphingolipid globotriaosylceramide (Gb3) receptors .
- The Shiga Toxin B subunit was clicked to the antineoplastic agent monomethyl auristatin E (MMAE) and evaluated in cell-killing assays for its ability to deliver the drug to Gb3-expressing tumor cells . The conjugate induced uptake and release of the MMAE drug in Gb3-positive tumor cells, reaching 94% of HT-29 cell elimination at 72 h post-treatment and low nanomolar doses while sparing LS-174 cells .
-
Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs
- “Val-Cit-PAB-OH” has been used in the study of the stability of antibody–drug linkers in systemic circulation, and the rate of their intracellular processing within target cancer cells .
- The study identified Carboxylesterase 1C as the enzyme responsible for the extracellular hydrolysis of valine-citrulline-p-aminocarbamate (VC-PABC)-based linkers in mouse plasma .
- The activity of Carboxylesterase 1C towards VC-PABC–based linkers, and consequently the stability of ADCs in mouse plasma, can be effectively modulated by small chemical modifications to the linker .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O4/c1-11(2)15(19)17(26)23-14(4-3-9-21-18(20)27)16(25)22-13-7-5-12(10-24)6-8-13/h5-8,11,14-15,24H,3-4,9-10,19H2,1-2H3,(H,22,25)(H,23,26)(H3,20,21,27)/t14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGGTWZUZGZKHY-GJZGRUSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Val-cit-PAB-OH | |
CAS RN |
159857-79-1 | |
Record name | (2S)-5-[(aminocarbonyl)amino]-2-{[(2S)-2-amino-3-methylbutanoyl]amino}-N-[4-(hydroxymethyl)phenyl]pentanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.